molecular formula C16H19N3O2 B2578601 (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1396892-90-2

(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2578601
CAS No.: 1396892-90-2
M. Wt: 285.347
InChI Key: REXNCKKSAZRUNX-ONEGZZNKSA-N
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Description

(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that features a complex structure incorporating an imidazole ring, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps:

    Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting glyoxal, formaldehyde, and ammonia or an amine under acidic conditions to form the imidazole ring.

    Piperidine Derivative Synthesis: The piperidine ring is synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reaction: The imidazole derivative is then coupled with the piperidine derivative using a suitable linker, often involving a methylation step.

    Formation of the Enone: The final step involves the formation of the enone structure by reacting the coupled product with furfural under basic conditions, followed by an aldol condensation to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced enone derivatives.

    Substitution: Various substituted imidazole and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in the study of receptor-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in areas such as neurology, oncology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can bind to metal ions or active sites in enzymes, while the piperidine ring may enhance binding affinity and specificity. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-(Methylpiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one): Lacks the imidazole ring, which may reduce its binding affinity to certain targets.

    (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.

Uniqueness

The presence of the imidazole, piperidine, and furan rings in (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one makes it unique in its ability to interact with a wide range of biological targets. This structural diversity allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(4-3-15-2-1-11-21-15)19-8-5-14(6-9-19)12-18-10-7-17-13-18/h1-4,7,10-11,13-14H,5-6,8-9,12H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNCKKSAZRUNX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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